Cas no 36357-49-0 (Benzenamine,3,3',3''-phosphinylidynetris-)

Benzenamine,3,3',3''-phosphinylidynetris- structure
36357-49-0 structure
Product Name:Benzenamine,3,3',3''-phosphinylidynetris-
CAS No:36357-49-0
MF:C18H18N3OP
MW:323.32878446579
CID:296257
PubChem ID:2779444
Update Time:2025-04-19

Benzenamine,3,3',3''-phosphinylidynetris- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3,3',3''-phosphinylidynetris-
    • 3-bis(3-aminophenyl)phosphorylaniline
    • 3,3',3''-phosphinylidynetris-benzenamine
    • 3-[bis(3-aminophenyl)phosphoroso]aniline
    • 3-[di(3-aminophenyl)phosphoryl]aniline
    • AC1MCVK6
    • AG-F-26656
    • CTK4H6348
    • phosphinotris(3-aminophenyl)-1-one
    • tris-(3-amino-phenyl)-phosphine oxide
    • Tris-(3-aminophenyl)-phosphinoxid
    • Tris-(3-amino-phenyl)-phosphinoxid
    • 36357-49-0
    • 3,3',3''-phosphoryltrianiline
    • tris(3-aminophenyl) phosphine oxide
    • DTXSID80381445
    • MFCD00025243
    • tris(3-aminophenyl)phosphine oxide
    • SCHEMBL9688354
    • AKOS024319260
    • BPKSEVADQCRIBR-UHFFFAOYSA-N
    • MDL: MFCD00025243
    • Inchi: 1S/C18H18N3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H,19-21H2
    • InChI Key: BPKSEVADQCRIBR-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=C(C=1)N)(C1C=CC=C(C=1)N)(C1C=CC=C(C=1)N)=O

Computed Properties

  • Exact Mass: 323.11874920g/mol
  • Monoisotopic Mass: 323.11874920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 95.1Ų

Experimental Properties

  • Melting Point: 248 °C
  • PSA: 104.94000
  • LogP: 3.81620
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